molecular formula C3H3N3O2S B2363506 N-hydroxy-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-51-7

N-hydroxy-1,2,3-thiadiazole-4-carboxamide

Cat. No. B2363506
CAS RN: 478261-51-7
M. Wt: 145.14
InChI Key: CIVUMOROEJCSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-hydroxy-1,2,3-thiadiazole-4-carboxamide” is a chemical compound with the molecular formula C3H3N3O2S . It is a potential new class of antibacterial agents .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various chemical reactions. For instance, one of the derivatives was synthesized by transforming esters into acids through a hydrolysis reaction in a solution of hydrochloric acid dissolved in acetic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, NMR, and MS .


Chemical Reactions Analysis

“this compound” and its derivatives can undergo various chemical reactions. For instance, an efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of New Derivatives: Research has led to the synthesis of new derivatives of 1,3,4-thiadiazoles, including those with carboxamide, hydroxyl, or carboxyalkyl moieties. These compounds have been evaluated for their ability to inhibit the methylation of tumor DNA in vitro, with some showing significant activity and potential for further in vivo studies (Hovsepyan et al., 2019).
  • Structural Analysis and Synthesis Methods: The structural characteristics of 1,3,4-thiadiazole derivatives, including those with carboxamide groups, have been explored in detail through complex spectral studies, enhancing understanding of their synthesis and potential applications (Zadorozhnii et al., 2019).

Biological and Pharmacological Activities

  • Anti-inflammatory Activity: Some 1,3,4-thiadiazole derivatives have shown significant anti-inflammatory activity, highlighting their potential in developing new anti-inflammatory agents (Maddila et al., 2016).
  • Antibacterial Properties: Novel 1,3,4-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides, a class of compounds related to N-hydroxy-1,2,3-thiadiazole-4-carboxamide, have been identified as potent antibacterial agents, offering new avenues in addressing antibiotic resistance (Xue et al., 2019).

Chemical Properties and Applications

  • Peptide Conjugation Using 1,2,3-Thiadiazole: A new cross-linking reagent, 1,2,3-thiadiazole-4-carboxylic acid, has been developed for photochemical conjugation of peptides to proteins. This compound offers a novel method for protein modification and has implications for biochemical research and drug development (Hansen et al., 2009).

Future Directions

“N-hydroxy-1,2,3-thiadiazole-4-carboxamide” and its derivatives have shown potential as antibacterial agents . Future research could focus on further exploring their antibacterial properties and potential applications in other areas.

properties

IUPAC Name

N-hydroxythiadiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S/c7-3(5-8)2-1-9-6-4-2/h1,8H,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVUMOROEJCSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.